An In-depth Technical Guide to N1-(2-Aminobenzyl)-1,2-benzenediamine (CAS: 14573-33-2)
An In-depth Technical Guide to N1-(2-Aminobenzyl)-1,2-benzenediamine (CAS: 14573-33-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-(2-Aminobenzyl)-1,2-benzenediamine, with the CAS number 14573-33-2, is an aromatic amine of interest in various chemical and pharmaceutical research fields. This technical guide provides a comprehensive overview of its known properties, including its chemical structure, physicochemical characteristics, and a plausible synthetic approach. Due to the limited availability of detailed experimental data in the public domain, this document also outlines general methodologies for the synthesis and characterization of related N-substituted o-phenylenediamines. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this class of compounds.
Core Properties
N1-(2-Aminobenzyl)-1,2-benzenediamine, also known by its IUPAC name N'-(2-aminobenzyl)benzene-1,2-diamine, is a diamine with the molecular formula C₁₃H₁₅N₃.[1] Its structural and physical properties are summarized in the tables below.
Structural and Identification Data
| Parameter | Value | Reference |
| CAS Number | 14573-33-2 | [1] |
| Molecular Formula | C₁₃H₁₅N₃ | [1] |
| IUPAC Name | N'-(2-aminobenzyl)benzene-1,2-diamine | [1] |
| Synonyms | 1,2-Benzenediamine, N1-[(2-aminophenyl)methyl]- | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)N)CNCC2=CC=CC=C2N | [1] |
| InChI Key | NVDBRWNSRBMUGT-UHFFFAOYSA-N | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 98 - 100 °C | |
| Boiling Point | Data not available | |
| Solubility | Data not available for the specific compound. However, o-phenylenediamines generally exhibit limited solubility in water and better solubility in organic solvents. | |
| XLogP3 | 2.1 | [1] |
| Hydrogen Bond Donor Count | 3 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway: Reductive Amination
This synthetic route would involve the reaction of o-phenylenediamine with 2-aminobenzaldehyde in the presence of a reducing agent.
Logical Relationship of the Synthetic Pathway
Caption: Proposed synthesis of N1-(2-Aminobenzyl)-1,2-benzenediamine via reductive amination.
General Experimental Protocol for Reductive Amination
The following is a generalized protocol based on standard laboratory procedures for reductive amination. Optimization of reaction conditions, including solvent, temperature, and choice of reducing agent, would be necessary.
Experimental Workflow
Caption: General workflow for the synthesis and purification of N-substituted o-phenylenediamines.
Spectroscopic Characterization (Predicted)
As experimental spectra for N1-(2-Aminobenzyl)-1,2-benzenediamine are not available, this section provides predicted key spectral features based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy
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Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the two distinct benzene rings will likely appear as complex multiplets due to spin-spin coupling.
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Methylene Protons (-CH₂-): A singlet or a pair of doublets is anticipated for the methylene bridge protons, likely in the range of δ 4.0-4.5 ppm.
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Amine Protons (-NH₂ and -NH-): Broad singlets are expected for the amine protons. Their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
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Aromatic Carbons: Signals for the aromatic carbons are expected in the range of δ 110-150 ppm.
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Methylene Carbon (-CH₂-): The methylene carbon should appear in the aliphatic region, likely around δ 45-55 ppm.
Infrared (IR) Spectroscopy
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N-H Stretching: Primary and secondary amine N-H stretching vibrations are expected as one or more sharp to broad bands in the region of 3300-3500 cm⁻¹.
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C-H Aromatic Stretching: Bands just above 3000 cm⁻¹ are characteristic of aromatic C-H bonds.
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C=C Aromatic Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
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C-N Stretching: The C-N stretching vibrations are expected in the 1250-1350 cm⁻¹ region.
Mass Spectrometry
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Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak at m/z = 213.
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Fragmentation Pattern: Common fragmentation pathways for N-benzyl amines involve the cleavage of the benzylic C-N bond, which would lead to a prominent fragment ion.
Biological Activity and Signaling Pathways (Hypothetical)
There is no specific data on the biological activity or the effect on signaling pathways for N1-(2-Aminobenzyl)-1,2-benzenediamine. However, substituted o-phenylenediamine derivatives are known to exhibit a range of biological activities.
Research on related N-substituted phenylenediamines suggests potential for:
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Antimicrobial Activity: Some derivatives have shown efficacy against various bacterial and fungal strains.
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Anticancer Activity: Certain substituted benzimidazoles, which can be synthesized from o-phenylenediamines, have been investigated as potential anticancer agents.
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Enzyme Inhibition: Depending on the substitution pattern, these molecules could potentially interact with various enzymes.
Further research, including in vitro and in vivo studies, is required to determine the specific biological effects of N1-(2-Aminobenzyl)-1,2-benzenediamine. A general workflow for investigating the cytotoxicity of a novel compound is presented below.
General Workflow for Cytotoxicity Assessment

